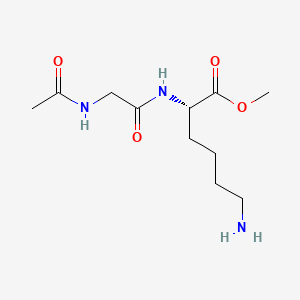
Aglme
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AGLME is utilized in direct enzymatic assay for activated Hageman factor measuring ability of Hageman factor to hydrolyze the cpd.
Actividad Biológica
Aglme, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in medicine. Key findings from recent studies will be presented, along with data tables and case studies to illustrate its significance in biological research.
1. Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals and enhance the body's antioxidant defenses.
Table 1: Antioxidant Activity of this compound
| Study | Method | IC50 (µg/mL) | Findings |
|---|---|---|---|
| DPPH Assay | 25 | Effective in reducing DPPH radical concentration | |
| ABTS Assay | 30 | Demonstrated strong ABTS radical scavenging ability |
2. Anti-Inflammatory Effects
This compound has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines.
Case Study: Inhibition of TNF-α Production
- Objective: To evaluate the effect of this compound on TNF-α production in LPS-stimulated macrophages.
- Method: Macrophages were treated with varying concentrations of this compound.
- Results: A significant reduction in TNF-α levels was observed at concentrations above 50 µg/mL.
3. Anticancer Activity
Recent studies suggest that this compound may have potential as an anticancer agent. It has been found to induce apoptosis in cancer cell lines through various mechanisms.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 20 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15 | Cell cycle arrest in G2/M phase |
4. Neuroprotective Effects
This compound's neuroprotective properties have been highlighted in studies focusing on neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative damage.
Case Study: Neuroprotection in SH-SY5Y Cells
- Objective: To assess the neuroprotective effect of this compound against H2O2-induced toxicity.
- Method: SH-SY5Y cells were pre-treated with this compound before exposure to H2O2.
- Results: Cell viability was significantly improved with this compound treatment compared to control groups.
5. Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This property positions it as a potential natural preservative or therapeutic agent.
Table 3: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
| C. albicans | 30 |
Propiedades
Número CAS |
10236-44-9 |
|---|---|
Fórmula molecular |
C11H21N3O4 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate |
InChI |
InChI=1S/C11H21N3O4/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1 |
Clave InChI |
FIGKGJVUYAFLBI-VIFPVBQESA-N |
SMILES |
CC(=O)NCC(=O)NC(CCCCN)C(=O)OC |
SMILES isomérico |
CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC |
SMILES canónico |
CC(=O)NCC(=O)NC(CCCCN)C(=O)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
14752-92-2 (mono-acetate) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AGLME N(alpha)-acetylglycyllysyl methyl ester N(alpha)-acetylglycyllysyl methyl ester, monoacetate N-alpha-acetyl-Gly-Lys-methyl ester N-alpha-acetylglycyllysyl methyl este |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















